molecular formula C23H21N3O2S2 B2477459 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide CAS No. 451468-54-5

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No. B2477459
CAS RN: 451468-54-5
M. Wt: 435.56
InChI Key: BOWWUPHGUXAOQX-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies and Conformation Analysis

Crystallographic studies of compounds with similar thieno[3,2-d]pyrimidine backbones have revealed significant insights into their molecular conformations and intermolecular interactions, such as hydrogen bonding. These studies are crucial for understanding the structural basis of their biological activity and can inform the design of more effective therapeutic agents (Subasri et al., 2016).

Antifolate Activity and Inhibition of Enzymes

Compounds with similar structures have been explored for their antifolate activity, acting as inhibitors of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and cell replication, making them targets for anticancer and antibacterial drugs. For example, classical and nonclassical antifolates based on similar pyrimidine derivatives have been synthesized as potential inhibitors of these enzymes, displaying promising antitumor activity (Gangjee et al., 2007).

Dual Inhibitory Activity

Research has also been conducted on compounds with thieno[2,3-d]pyrimidine scaffolds that exhibit dual inhibitory activity against both TS and DHFR. This dual activity can enhance the therapeutic potential of these compounds, making them highly effective against a broader range of cancer cells and pathogens. For instance, certain analogues have been identified as the most potent dual inhibitors known to date, showcasing the potential of this structural class in drug development (Gangjee et al., 2008).

Antibacterial and Anticancer Properties

Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with several compounds demonstrating potent anticancer effects comparable to established chemotherapeutic agents. This research underscores the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in oncology (Hafez & El-Gazzar, 2017).

Quantum Chemical Analysis

Quantum chemical studies offer insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic characteristics of similar compounds. Such analyses are vital for understanding the electronic properties and reactivity of these molecules, which can be leveraged to optimize their biological activity and pharmacokinetic properties (Mary et al., 2020).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-2-17-10-6-7-11-18(17)24-20(27)15-30-23-25-19-12-13-29-21(19)22(28)26(23)14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWWUPHGUXAOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.